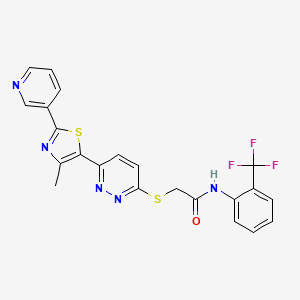
3-Fluorobenzaldoxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Fluorobenzaldoxime is an organic compound with the molecular formula C7H6FNO It is a derivative of benzaldoxime, where a fluorine atom is substituted at the third position of the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Fluorobenzaldoxime can be synthesized through several methods. One common approach involves the reaction of 3-fluorobenzaldehyde with hydroxylamine hydrochloride in the presence of a base such as potassium carbonate. The reaction is typically carried out in a solvent like methanol at room temperature. The general reaction scheme is as follows:
3-Fluorobenzaldehyde+Hydroxylamine Hydrochloride→this compound+Water+Hydrochloric Acid
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis generally follows the laboratory procedures with scale-up modifications to ensure safety, efficiency, and cost-effectiveness. Industrial processes may involve continuous flow reactors and optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: 3-Fluorobenzaldoxime undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 3-fluorobenzonitrile.
Reduction: Reduction of this compound can yield 3-fluorobenzylamine.
Substitution: The oxime group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Various nucleophiles can be employed, depending on the desired substitution product.
Major Products:
Oxidation: 3-Fluorobenzonitrile
Reduction: 3-Fluorobenzylamine
Substitution: Various substituted benzaldoxime derivatives
Scientific Research Applications
3-Fluorobenzaldoxime has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Research into its biological activity has shown potential antimicrobial and antifungal properties.
Medicine: It is investigated for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: It serves as a precursor for the synthesis of more complex chemical entities used in various industrial applications.
Mechanism of Action
The mechanism of action of 3-fluorobenzaldoxime depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways can vary, but studies suggest that it may interfere with microbial cell wall synthesis or enzyme activity, contributing to its antimicrobial properties.
Comparison with Similar Compounds
- 3-Bromo-4-fluorobenzaldoxime
- 2-Bromo-5-fluorobenzaldoxime
- 4-Chloro-3-fluorobenzaldoxime
Comparison: 3-Fluorobenzaldoxime is unique due to the position of the fluorine atom, which can significantly influence its chemical reactivity and biological activity compared to other halogenated benzaldoximes. For instance, the presence of fluorine at the third position may enhance its stability and alter its interaction with biological targets, making it distinct from its brominated or chlorinated counterparts.
Properties
CAS No. |
458-02-6 |
|---|---|
Molecular Formula |
C7H6FNO |
Molecular Weight |
139.13 g/mol |
IUPAC Name |
(NZ)-N-[(3-fluorophenyl)methylidene]hydroxylamine |
InChI |
InChI=1S/C7H6FNO/c8-7-3-1-2-6(4-7)5-9-10/h1-5,10H/b9-5- |
InChI Key |
ZFFMHBULJWGCKI-UITAMQMPSA-N |
SMILES |
C1=CC(=CC(=C1)F)C=NO |
Isomeric SMILES |
C1=CC(=CC(=C1)F)/C=N\O |
Canonical SMILES |
C1=CC(=CC(=C1)F)C=NO |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-((2-(p-tolyl)-1H-indol-3-yl)thio)ethyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2548401.png)
![N-([2,3'-bipyridin]-5-ylmethyl)-6-(trifluoromethyl)nicotinamide](/img/structure/B2548403.png)
![6-methyl-4-oxo-N-(2-pyridylmethyl)-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2548404.png)
![N-({[2,2'-bifuran]-5-yl}methyl)-3-(2-bromophenyl)propanamide](/img/structure/B2548407.png)


![N-(3-chloro-4-methylphenyl)-2-(1-(2,3-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2548410.png)


![2-(4-methoxyphenyl)-N-[(1r,4r)-4-[(3-cyanopyrazin-2-yl)oxy]cyclohexyl]acetamide](/img/structure/B2548414.png)

![N-[(3,4-dimethoxyphenyl)methyl]-1-(3,4-dimethylphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2548417.png)
![7-[(E)-2-(2,4-dichlorophenyl)ethenyl]-2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B2548419.png)
![ethyl 6-[2-(4-chlorophenoxy)acetyl]imino-7-(furan-2-ylmethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B2548424.png)
